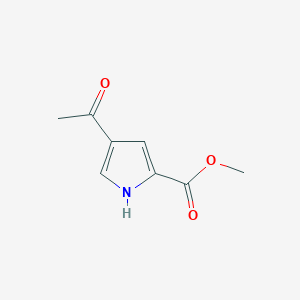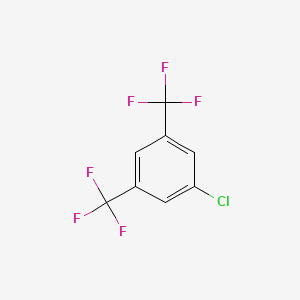
Ethyl 3-(3,4-dimethoxyphenyl)acrylate
Übersicht
Beschreibung
Ethyl 3-(3,4-dimethoxyphenyl)acrylate is a chemical compound with the molecular formula C13H16O4 . It is an ester derived from acrylic acid and is commonly used in the production of polymers, adhesives, and coatings .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(3,4-dimethoxyphenyl)acrylate is represented by the formula C13H16O4 . The molecular weight of this compound is 236.2637 .Physical And Chemical Properties Analysis
Ethyl 3-(3,4-dimethoxyphenyl)acrylate has a molecular weight of 236.26 . Other physical and chemical properties such as density, boiling point, and flash point are also available .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Modification
Polymeric Protecting Groups : Ethyl 3-(3,4-dimethoxyphenyl)acrylate can be used in the synthesis of novel polymeric amino protecting groups. This has been demonstrated through the copolymerization with methyl acrylate, which shows promising results for developing new polymeric protecting groups with potential applications in peptide synthesis and other areas (Gormanns & Ritter, 1994).
Homopolymer and Copolymer Synthesis : Research into the synthesis and characterization of homopolymers and copolymers involving variants of ethyl acrylate, such as 3,5-dimethylphenyl acrylate, has been conducted. These studies focus on free radical polymerization and the resulting materials' properties, which could have applications in coatings, adhesives, and other polymer-based products (Vijayanand et al., 2002).
Chemical Reactions and Catalysis
Hydrocarbonylation and Dimerization Reactions : Ethyl acrylate derivatives are used in hydrocarbonylation and dimerization reactions. These processes are important in industrial chemistry for the synthesis of various compounds, including intermediates for pharmaceuticals and agrochemicals (Murata & Matsuda, 1982).
Copolymerization with Ethylene : The copolymerization of ethylene and alkyl acrylates, including ethyl acrylate, using nickel catalysts, has been researched. This work is vital for producing high molecular weight, linear copolymers with potential applications in the plastics industry (Xin et al., 2017).
Environmental and Health Implications
Reaction with Glutathione and Protein : Ethyl acrylate and its derivatives show reactivity with glutathione and proteins, which has implications for understanding their metabolism and detoxification in biological systems. This research is important for evaluating the safety and environmental impact of these compounds (Potter & Tran, 1992).
Photopolymerization and Initiators : Studies on novel photoinitiators for free radical polymerization, such as benzophenone-di-1,3-dioxane, have involved ethyl acrylate derivatives. This research is significant for developing more efficient photopolymerization processes in the coatings and printing industries (Kemin et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-4-17-13(14)8-6-10-5-7-11(15-2)12(9-10)16-3/h5-9H,4H2,1-3H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFLQJBENWTBOL-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3,4-dimethoxyphenyl)acrylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





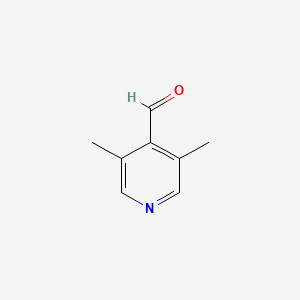
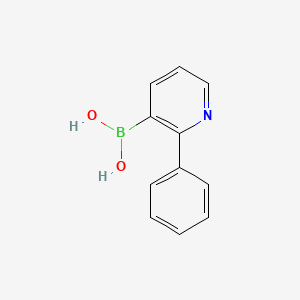
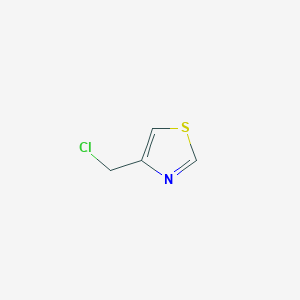

![6-Methylimidazo[1,2-a]pyridine](/img/structure/B1585894.png)
